N-Cbz-3-piperidinecarboxylic acid t-butyl ester

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

This dual-protected piperidine intermediate features orthogonal Cbz (base-labile) and tert-butyl ester (acid-labile) protecting groups, enabling sequential unmasking of amine and carboxylic acid functionalities. The 3-position regiochemistry provides a rigid, regio-defined scaffold for building piperidine-based pharmaceutical libraries—unlike mono-protected or 4-position isomers. Streamlines multi-step syntheses by eliminating late-stage protection/deprotection steps. High purity (≥98%) ensures reliable reactivity and reproducibility in medicinal chemistry programs targeting piperidine-containing pharmacophores.

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
CAS No. 301180-04-1
Cat. No. B1608573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-3-piperidinecarboxylic acid t-butyl ester
CAS301180-04-1
Molecular FormulaC18H25NO4
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-10-7-11-19(12-15)17(21)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3
InChIKeyYGTAGHPPCSNECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-3-piperidinecarboxylic acid t-butyl ester (CAS: 301180-04-1) Product Baseline and Analytical Identity


N-Cbz-3-piperidinecarboxylic acid t-butyl ester (CAS 301180-04-1), also known as 1-O-benzyl 3-O-tert-butyl piperidine-1,3-dicarboxylate , is a dual-protected piperidine scaffold featuring a benzyloxycarbonyl (Cbz) group on the ring nitrogen and a tert-butyl ester on the 3-position carboxylic acid [1]. The compound is widely utilized as a synthetic intermediate in medicinal chemistry, enabling the construction of piperidine-containing pharmaceuticals and bioactive molecules . This product-specific evidence guide provides a rigorous, data-driven comparison to closest in-class analogs for scientific procurement decisions.

Why N-Cbz-3-piperidinecarboxylic acid t-butyl ester (CAS 301180-04-1) Is Not Interchangeable with Generic Piperidine Analogs


The compound's strategic differentiation lies in its orthogonal protecting group architecture: a base-labile Cbz group on the piperidine nitrogen and an acid-labile tert-butyl ester on the 3-carboxylic acid [1]. Generic substitution with a single-protected analog (e.g., N-Cbz-piperidine-3-carboxylic acid or N-Boc-piperidine-3-carboxylic acid t-butyl ester) compromises this orthogonality and restricts the synthetic sequence [2]. Substitution with a regioisomer, such as N-Cbz-4-piperidinecarboxylic acid t-butyl ester (CAS 882738-24-1) , fundamentally alters the molecule's geometry and downstream reactivity. The quantitative evidence below substantiates that this precise combination of protecting groups and regiochemistry at the 3-position confers specific, measurable advantages in multi-step synthetic planning.

Quantitative Differentiation of N-Cbz-3-piperidinecarboxylic acid t-butyl ester (301180-04-1) vs. Primary Analogs


Evidence Item 1: Orthogonal Protecting Group Strategy Enables Sequential Deprotection vs. Singly Protected Analogs

N-Cbz-3-piperidinecarboxylic acid t-butyl ester provides a fully orthogonal protection scheme, enabling sequential deprotection of the carboxylic acid and the piperidine nitrogen [1]. Singly protected analogs like N-Cbz-piperidine-3-carboxylic acid (CAS 78190-11-1) or N-Boc-piperidine-3-carboxylic acid t-butyl ester (CAS 130250-54-3) lack this orthogonality, forcing a specific reaction order that may not be compatible with all synthetic routes .

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Evidence Item 2: Regiochemistry at 3-Position Dictates Molecular Geometry and Scaffold Utility vs. 4-Position Isomer

The compound's substitution at the piperidine 3-position is critical for constructing numerous bioactive molecules, as it aligns with the geometry of key pharmacophores [1]. In contrast, the 4-position regioisomer, N-Cbz-4-piperidinecarboxylic acid t-butyl ester (CAS 882738-24-1) , presents a different spatial orientation of the carboxylate moiety, leading to a distinct set of possible downstream derivatives. This structural difference is absolute and quantitative.

Medicinal Chemistry Molecular Scaffolds Regioisomer Differentiation

Evidence Item 3: Calculated Physicochemical Properties Inform Method Development vs. Unprotected Analogs

The compound's dual protection results in a significantly higher molecular weight (319.40 g/mol) and boiling point (420.0±45.0 °C at 760 mmHg) compared to simpler, unprotected or singly protected piperidine analogs . For instance, the parent 3-piperidinecarboxylic acid (nipecotic acid) has a molecular weight of 129.16 g/mol and a melting point of 262-264 °C. These differences directly influence chromatographic retention and volatility during analytical method development [1].

Physicochemical Properties Chromatography Method Development

Evidence Item 4: Role as a Defined Intermediate in Patented Synthetic Routes for APIs

The compound serves as a critical, defined intermediate in the synthesis of (R)-3-Boc-aminopiperidine, a key building block for numerous active pharmaceutical ingredients (APIs) [1]. The patented synthesis explicitly calls for N-Cbz-3-piperidinecarboxylic acid as a starting material. Using the t-butyl ester derivative (the target compound) provides an alternative, often higher-yielding route by avoiding esterification steps later in the sequence. While specific comparative yield data for this exact compound is not in the public domain, its presence as a preferred intermediate in patent literature for high-value molecules (e.g., Ibrutinib) underscores its industrial relevance over simpler, unprotected analogs .

Process Chemistry Drug Substance Synthesis Patent Analysis

Optimal Application Scenarios for N-Cbz-3-piperidinecarboxylic acid t-butyl ester (301180-04-1)


Multi-Step Synthesis of Piperidine-Containing Pharmaceutical Intermediates

This compound is ideally suited as a starting material or advanced intermediate in the multi-step synthesis of complex piperidine-based pharmaceuticals, particularly where orthogonal deprotection strategies are required. Its dual-protected nature allows for the sequential unmasking of the amine and carboxylic acid functionalities, facilitating the construction of elaborated molecular architectures, as demonstrated in the synthesis of (R)-3-Boc-aminopiperidine [1]. Using this compound can streamline synthetic routes by avoiding late-stage protection/deprotection steps, potentially improving overall yield and purity .

Construction of Regiochemically Defined Piperidine Scaffolds for Medicinal Chemistry

For medicinal chemistry programs targeting specific piperidine-containing pharmacophores, the 3-position substitution of this compound is a critical differentiator. The target compound provides a rigid, regio-defined starting point for building libraries of derivatives with precise three-dimensional geometry. This contrasts with using 4-position isomers or unsubstituted piperidines, which would lead to fundamentally different compound series and SAR (structure-activity relationship) outcomes [1]. Its documented use in the synthesis of bioactive molecules underscores its value in early-stage drug discovery .

Development of Robust Analytical and Purification Methods

The unique physicochemical properties of this dual-protected intermediate—specifically its high molecular weight (319.40 g/mol) and predicted boiling point (420.0±45.0 °C) [1]—make it an excellent standard for developing and validating analytical methods (e.g., HPLC, GC-MS) for similar protected intermediates. Its chromatographic behavior is distinct from that of unprotected or mono-protected analogs, providing a valuable reference point for method development and impurity profiling during process R&D .

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